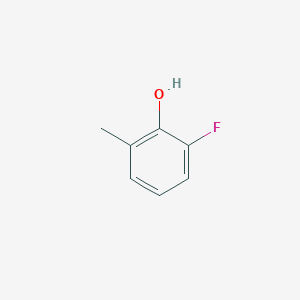

2-Fluoro-6-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPAKOISAFCWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505151 | |

| Record name | 2-Fluoro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-90-3 | |

| Record name | 2-Fluoro-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-6-methylphenol from 2-amino-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-fluoro-6-methylphenol from 2-amino-6-methylphenol. The core of this transformation lies in the Balz-Schiemann reaction, a cornerstone of aromatic fluorine chemistry. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and address critical aspects of reaction optimization, safety, purification, and characterization. By explaining the causality behind experimental choices and grounding the protocol in authoritative references, this guide aims to equip researchers with the knowledge and tools necessary for the successful and safe execution of this important synthesis.

Introduction

Aryl fluorides are of paramount importance in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. The synthesis of 2-fluoro-6-methylphenol, a valuable building block in medicinal chemistry, is a prime example of the application of classic organic reactions to produce high-value compounds. The most established and reliable method for this transformation is the Balz-Schiemann reaction.[1][2][3] This reaction proceeds through a two-step sequence: the diazotization of a primary aromatic amine, in this case, 2-amino-6-methylphenol, followed by the thermal or photochemical decomposition of the resulting aryldiazonium tetrafluoroborate salt.[1][3]

The successful execution of the Balz-Schiemann reaction hinges on a thorough understanding of the reaction mechanism and careful control of reaction parameters. This guide will provide a detailed exploration of these factors, ensuring a robust and reproducible synthetic route.

Reaction Mechanism and Key Considerations

The synthesis of 2-fluoro-6-methylphenol via the Balz-Schiemann reaction can be dissected into two primary stages:

-

Diazotization of 2-amino-6-methylphenol: The initial step involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as fluoroboric acid (HBF₄).[3] This reaction, carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, results in the formation of the 2-hydroxy-3-methylbenzenediazonium tetrafluoroborate intermediate.

-

Thermal Decomposition of the Diazonium Salt: The isolated diazonium tetrafluoroborate salt is then subjected to thermal decomposition. This step involves the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), leading to the formation of an aryl cation intermediate.[1] This highly reactive carbocation is subsequently trapped by the fluoride ion from the tetrafluoroborate counterion to yield the desired 2-fluoro-6-methylphenol.[1]

The choice of solvent and reaction temperature for the thermal decomposition is critical and can significantly impact the yield and purity of the final product. Non-polar solvents are often preferred to minimize side reactions.[4]

Sources

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-6-methylphenol (CAS 443-90-3)

This guide provides a comprehensive technical overview of 2-fluoro-6-methylphenol, a valuable substituted phenol building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, spectral characteristics, synthesis, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols.

Core Molecular Characteristics

2-Fluoro-6-methylphenol, registered under CAS number 443-90-3, is a bifunctional aromatic compound featuring a hydroxyl group, a fluorine atom, and a methyl group positioned ortho to each other on a benzene ring.[1][2] This specific arrangement of substituents imparts a unique combination of steric and electronic properties, making it a strategic scaffold in organic synthesis.

Physicochemical and Computed Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in reaction design. While comprehensive experimental data is not extensively published, key properties are summarized below.

| Property | Value | Source |

| CAS Number | 443-90-3 | [1] |

| Molecular Formula | C₇H₇FO | [3] |

| Molecular Weight | 126.13 g/mol | [3] |

| Appearance | White to off-white crystalline solid | Inferred from supplier data |

| Melting Point | 45-49 °C | [3] |

| Boiling Point | ~180-185 °C (estimated) | N/A |

| Density | ~1.15 g/cm³ (estimated) | N/A |

| XLogP3 | 2.3 | [1] |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 (Fluorine is a weak acceptor) | [1] |

Spectral Signature and Analytical Characterization

Understanding the spectral properties of 2-fluoro-6-methylphenol is essential for reaction monitoring and quality control. Below are the predicted key features of its NMR, IR, and Mass spectra, based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (δ 6.7-7.1 ppm): Three protons on the aromatic ring will appear as a complex multiplet. The electron-withdrawing fluorine atom and electron-donating methyl and hydroxyl groups will influence their chemical shifts.

-

Hydroxyl Proton (δ ~5.0-6.0 ppm): A broad singlet, whose position is dependent on concentration and solvent.

-

Methyl Protons (δ ~2.2 ppm): A singlet corresponding to the three protons of the methyl group.

¹³C NMR (100 MHz, CDCl₃):

-

C-F (δ ~150-155 ppm, d): The carbon directly attached to fluorine will show a large coupling constant (¹JCF ≈ 240-250 Hz).

-

C-OH (δ ~145-150 ppm, d): The phenolic carbon will also exhibit coupling to fluorine (²JCF).

-

C-CH₃ (δ ~125-130 ppm, d): The carbon bearing the methyl group will show a smaller C-F coupling constant (³JCF).

-

Aromatic CHs (δ ~115-130 ppm): The remaining three aromatic carbons will appear in this region, with their chemical shifts and C-F coupling constants determined by their position relative to the fluorine atom.

-

Methyl Carbon (δ ~15-20 ppm): The carbon of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Medium to weak bands.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium to weak bands from the methyl group.

-

C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several medium to strong bands.

-

C-F Stretch (~1200-1250 cm⁻¹): A strong, characteristic absorption.

-

C-O Stretch (~1180-1220 cm⁻¹): A strong band associated with the phenol C-O bond.

Mass Spectrometry (MS)

Electron Ionization (EI-MS):

-

Molecular Ion (M⁺): An intense peak at m/z = 126.

-

Key Fragments: Expect fragmentation patterns typical of phenols, such as the loss of CO (m/z = 98) and subsequent loss of a hydrogen atom. The presence of the methyl group may lead to a tropylium-like fragment.

Synthesis and Purification

A reliable synthesis of 2-fluoro-6-methylphenol can be achieved from its corresponding aniline precursor via a diazotization-hydrolysis reaction.

Caption: Synthetic route to 2-fluoro-6-methylphenol.

Detailed Synthesis Protocol (Diazotization-Hydrolysis)

Causality: This two-step, one-pot procedure leverages the conversion of a primary aromatic amine to a diazonium salt, which is a versatile intermediate. The C-N bond in the diazonium salt is highly labile and readily undergoes nucleophilic substitution by water (hydrolysis) upon heating to yield the corresponding phenol.

-

Diazotization: To a stirred solution of 2-fluoro-6-methylaniline (1.0 eq) in aqueous sulfuric acid (e.g., 10-15% v/v) at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. The reaction is monitored for the absence of the starting aniline (e.g., by TLC).

-

Hydrolysis: Upon completion of the diazotization, the reaction mixture is slowly heated to 80-100 °C. Vigorous nitrogen evolution will be observed. The heating is continued until gas evolution ceases.

-

Workup and Purification: The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified.

Purification Protocol: Recrystallization

Self-Validating System: Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility allows for the separation of the desired compound from impurities that are either highly soluble or insoluble under these conditions.[4][5]

-

Solvent Selection: Test solubility in various solvents (e.g., hexanes, toluene, or a mixture like ethanol/water). For 2-fluoro-6-methylphenol, a non-polar solvent like hexanes or a heptane/toluene mixture is a good starting point.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum. The purity can be verified by melting point determination.[6]

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-fluoro-6-methylphenol is governed by the interplay of its three functional groups.

Caption: Key reaction pathways for 2-fluoro-6-methylphenol.

O-Alkylation

The phenolic hydroxyl group is nucleophilic and readily undergoes alkylation with alkyl halides or other electrophiles in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to form the corresponding ether.

Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism. The base deprotonates the phenol to form the more nucleophilic phenoxide ion. The steric hindrance from the adjacent methyl group can slow the rate of reaction compared to less substituted phenols, potentially requiring more forcing conditions (higher temperature or stronger base).

Cross-Coupling Reactions

For C-C bond formation, the hydroxyl group can be converted into a good leaving group, such as a triflate (-OTf). This allows the molecule to participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Mechanistic Insight: The resulting aryl triflate can undergo oxidative addition to a Pd(0) catalyst. The electronic effect of the ortho-fluoro group can facilitate this step. Subsequent transmetalation with an organoboron reagent and reductive elimination yields the coupled product. The ortho-methyl group can influence the choice of ligand required to achieve efficient coupling.

Applications in Drug Discovery and Development

Substituted phenols, particularly fluorinated ones, are prevalent scaffolds in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[7] 2-Fluoro-6-methylphenol is a valuable building block for introducing this motif.

While specific drugs containing this exact fragment are not prominently cited, its utility can be demonstrated in the synthesis of inhibitors for various biological targets, such as kinases or proteases. For instance, it could serve as a key starting material for compounds investigated as antineoplastic agents.[8]

Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold

Caption: A potential synthetic route utilizing the title compound.

This workflow illustrates how the simple starting material can be elaborated into a more complex, medicinally relevant structure, highlighting its role as a foundational building block.

Analytical Workflow: Quality Control by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds.

Step-by-Step HPLC Protocol

-

Sample Preparation: Prepare a stock solution of 2-fluoro-6-methylphenol in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration of ~10-50 µg/mL.

-

HPLC System and Column:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. A typical starting point is 60:40 A:B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 270 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and integrate the peak area to determine purity relative to any impurities. Retention time will be dependent on the exact conditions but can be used for identification against a reference standard.

Safety and Handling

2-Fluoro-6-methylphenol is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

PubChem. 2-Fluoro-6-methylphenol. National Center for Biotechnology Information. [Link]

-

University of the West Indies. Recrystallization. [Link]

- Google Patents. Salts and polymorphs of 8-fluoro-2-{4-[(methylamino}methyl]phenyl}-1,3,4,5-tetrahydro-6h-azepino[5,4,3-cd]indol-6-one.

-

Aladdin-Scientific. 2-Fluoro-6-methylphenol, min 97%, 5 grams. [Link]

-

Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

-

University of Colorado Boulder. Recrystallization. [Link]

-

Chemcasts. Thermophysical Properties of 2-Chloro-6-fluoro-3-methylphenol. [Link]

- Google Patents. Preparation method of 2-chloro-6-methylaniline.

-

Drug Hunter. July 2025 Patent Highlights. [Link]

-

Asian Journal of Pharmaceutics. Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. [Link]

-

PubMed Central. In Defense of Secondary Pharmaceutical Patents in Drug Discovery and Development. [Link]

-

PubMed Central. Research Use Exemptions to Patent Infringement for Drug Discovery and Development in the United States. [Link]

-

ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

-

Shanghai Kehua Bio-engineering Co., Ltd. |443-90-3||MFCD12026463|. [Link]

Sources

- 1. 2-Fluoro-6-methylphenol | C7H7FO | CID 12634795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-fluoro-6-methylphenol 95% | CAS: 443-90-3 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. SG10201406805RA - Salts and polymorphs of 8-fluoro-2-{4-[(methylamino}methyl]phenyl}-1,3,4,5-tetrahydro-6h-azepino[5,4,3-cd]indol-6-one - Google Patents [patents.google.com]

chemical structure and properties of 2-Fluoro-6-methylphenol

An In-depth Technical Guide to 2-Fluoro-6-methylphenol

Abstract

2-Fluoro-6-methylphenol (CAS No. 443-90-3) is a strategically important fluorinated aromatic building block in modern organic synthesis. Its unique substitution pattern—featuring a hydroxyl group flanked by a fluorine atom and a methyl group—imparts distinct physicochemical properties that are highly valuable in the fields of medicinal chemistry, agrochemicals, and material science. The ortho-fluoro and ortho-methyl substituents sterically shield the phenolic hydroxyl group while electronically modifying the aromatic ring, influencing its acidity, reactivity, and intermolecular interactions. This guide provides a comprehensive technical overview of 2-fluoro-6-methylphenol, including its structural properties, a proposed high-yield synthetic route via electrophilic fluorination, a predictive analysis of its spectroscopic characteristics, and a discussion of its applications, particularly as a key intermediate in the development of novel therapeutics. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Physicochemical Properties and Structural Analysis

2-Fluoro-6-methylphenol is a substituted phenol with a molecular formula of C₇H₇FO and a molecular weight of 126.13 g/mol .[1] At standard conditions, it is typically a light yellow liquid.[2] The strategic placement of the substituents profoundly influences its chemical behavior.

-

Acidity: The electron-withdrawing nature of the fluorine atom is expected to increase the acidity (lower the pKa) of the phenolic proton compared to its non-fluorinated analog, o-cresol. A computationally predicted pKa value is approximately 9.05.[2]

-

Reactivity: The hydroxyl group directs electrophilic aromatic substitution to the positions ortho and para to it. However, with the ortho positions blocked by fluorine and a methyl group, the primary site for further substitution is the para position (C4). The fluorine and methyl groups also sterically hinder reactions directly involving the hydroxyl group.

-

Lipophilicity: The introduction of a fluorine atom generally increases a molecule's lipophilicity, a critical parameter in drug design for modulating membrane permeability and metabolic stability.

Table 1: Key Properties of 2-Fluoro-6-methylphenol

| Property | Value / Description | Source(s) |

|---|---|---|

| CAS Number | 443-90-3 | [3] |

| Molecular Formula | C₇H₇FO | [1] |

| Molecular Weight | 126.13 g/mol | [1] |

| Physical Form | Light yellow liquid | [2] |

| Predicted pKa | 9.05 ± 0.10 | [2] |

| Purity (Typical) | ≥97% | [3] |

| IUPAC Name | 2-fluoro-6-methylphenol | |

Proposed Synthesis and Mechanistic Rationale

While several synthetic strategies can be envisioned, a highly effective and regioselective route for the preparation of 2-fluoro-6-methylphenol is the direct electrophilic fluorination of o-cresol (2-methylphenol). This method leverages modern fluorinating agents that are safer and more manageable than elemental fluorine.

Proposed Reaction Scheme

The reaction involves the treatment of o-cresol with an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), in a suitable polar aprotic solvent like acetonitrile.

Reaction: o-cresol + Selectfluor® → 2-Fluoro-6-methylphenol + Byproducts

Detailed Experimental Protocol (Representative)

Expertise & Rationale: This protocol is based on established procedures for the electrophilic fluorination of activated aromatic systems.[4][5]

-

Reagents & Equipment:

-

o-Cresol (1.0 eq)

-

Selectfluor® (1.1 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

-

-

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add o-cresol (1.0 eq) and dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature. Causality Note: A slight excess of the fluorinating agent is used to ensure complete conversion of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the o-cresol is consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-fluoro-6-methylphenol.

-

Visualization of Synthetic Workflow

Caption: Workflow for the proposed synthesis of 2-Fluoro-6-methylphenol.

Spectroscopic Characterization (Predictive Analysis)

Confirming the structure and purity of the synthesized 2-fluoro-6-methylphenol is paramount. The following is a predictive analysis of the expected spectroscopic data based on its structure and known data from analogous compounds.

¹H NMR Spectroscopy

-

-OH (Phenolic Proton): A broad singlet, typically in the range of δ 5.0-6.0 ppm. The chemical shift can be variable and concentration-dependent.

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the aromatic region (δ 6.8-7.2 ppm) and will exhibit splitting due to both H-H and H-F coupling.

-

H4: Expected to be a triplet of doublets (td) or a complex multiplet due to coupling with H3, H5, and the ortho-fluorine atom.

-

H3 & H5: Expected to be complex multiplets.

-

-

-CH₃ (Methyl Protons): A singlet around δ 2.2-2.3 ppm. A small long-range coupling to the ortho-fluorine might be observable under high resolution.

¹³C NMR Spectroscopy

Seven distinct signals are expected. The most informative feature is the effect of the fluorine substituent.

-

C2 (C-F): A doublet with a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing significantly downfield.

-

C1 & C3: Doublets with smaller two-bond coupling constants (²JCF) of around 15-25 Hz.

-

C6 (C-CH₃): A singlet or a small doublet due to three-bond coupling (³JCF).

-

C4 & C5: Signals will appear in the typical aromatic region.

-

-CH₃: A singlet in the aliphatic region (around δ 15-20 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band in the region of 3300-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Medium to weak bands typically appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium bands appearing just below 3000 cm⁻¹ for the methyl group.

-

C=C Stretch (Aromatic): Sharp, medium-intensity peaks around 1500-1600 cm⁻¹.

-

C-F Stretch: A strong, sharp absorption in the fingerprint region, typically between 1250-1000 cm⁻¹.

Applications in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. 2-Fluoro-6-methylphenol serves as a valuable precursor for introducing the 2-fluoro-6-methylphenoxy moiety into larger, more complex molecules.

A notable application is in the synthesis of novel indole-like structures that act as modulators of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Modulating its activity is a promising therapeutic strategy for conditions like psoriasis and rheumatoid arthritis. The 2-fluoro-6-methylphenoxy group can be a key pharmacophore that interacts with the receptor's ligand-binding domain.

Visualization of Application as a Building Block

Caption: Role of 2-Fluoro-6-methylphenol in drug candidate synthesis.

Safety, Handling, and Storage

Trustworthiness: The following safety information is synthesized from Globally Harmonized System (GHS) classifications and Safety Data Sheets (SDS).[2][6]

-

Hazard Identification:

-

Causes skin irritation (H315, GHS Category 2).

-

Causes serious eye irritation/damage (H318/H319, GHS Category 1/2A).

-

May cause respiratory irritation (H335, GHS Category 3).

-

Harmful if swallowed (H302).[2]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

-

-

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

If Inhaled: Move person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

2-Fluoro-6-methylphenol is a specialized chemical intermediate with significant potential for the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its distinct structural features, arising from the ortho-fluoro and ortho-methyl substitution, provide a unique handle for chemists to fine-tune molecular properties. While detailed experimental data on its physical properties and spectra are not widely published, a robust understanding of its chemistry can be derived from analogous structures and predictive methods. The proposed synthetic route via electrophilic fluorination represents a modern, efficient, and scalable approach to its preparation. Adherence to strict safety protocols is essential when handling this compound to mitigate its associated hazards. As the demand for sophisticated, fluorinated drug candidates continues to grow, the importance of building blocks like 2-fluoro-6-methylphenol in the research and development pipeline is set to increase.

References

-

Aladdin Scientific. (n.d.). 2-Fluoro-6-methylphenol, min 97%, 5 grams. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12634795, 2-Fluoro-6-methylphenol. Retrieved January 12, 2026, from [Link].

-

Wikipedia. (2023, December 2). Electrophilic fluorination. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material for Catalysis Science & Technology. Retrieved January 12, 2026, from [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). WO2011002409A1 - 5h-pyrrolo[3,4-£>]pyrazin-7-amine derivatives inhibitors of beta-secretase.

- Google Patents. (n.d.). WO2014121040A1 - Flap modulators.

- Google Patents. (n.d.). US9464060B2 - Compounds.

- Google Patents. (n.d.). EP0470669B1 - Preparation of fluorophenols, fluorohalophenols, N-acylfluoroanilines and N-acylfluorohaloanilines.

- Google Patents. (n.d.). CN112888685B - 4-Pyrazin-2-ylmethyl-morpholine derivatives and their use as medicaments.

Sources

- 1. CN112888685B - 4-å¡åª-2-åºç²åº-ååè¡çç©åå ¶ä½ä¸ºè¯ç©çç¨é - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2011002409A1 - 5h-pyrrolo[3,4-£>]pyrazin-7-amine derivatives inhibitors of beta-secretase - Google Patents [patents.google.com]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. brynmawr.edu [brynmawr.edu]

- 6. US9464060B2 - Compounds - Google Patents [patents.google.com]

2-Fluoro-6-methylphenol IUPAC name and synonyms

An In-depth Technical Guide to 2-Fluoro-6-methylphenol for Advanced Research and Development

This guide provides an in-depth technical overview of 2-Fluoro-6-methylphenol (CAS No. 443-90-3), a key building block for professionals in chemical synthesis, medicinal chemistry, and drug development. We will move beyond simple data recitation to explore the causality behind its utility, its strategic application in modern synthetic chemistry, and the practical considerations for its handling and use.

Core Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. 2-Fluoro-6-methylphenol is the formally accepted IUPAC name for this compound.[1] However, in literature, patents, and commercial listings, a variety of synonyms are employed.[1][2][3][4] Familiarity with these alternatives is crucial for comprehensive literature searches and material sourcing.

The compound is structurally a derivative of o-cresol (2-methylphenol) with a fluorine atom positioned ortho to the hydroxyl group and meta to the methyl group. This specific substitution pattern is central to its chemical reactivity and its influence on the properties of larger molecules it is incorporated into.

| Identifier | Value | Source |

| IUPAC Name | 2-fluoro-6-methylphenol | PubChem[1] |

| CAS Number | 443-90-3 | ChemScene, PubChem[1][5] |

| Molecular Formula | C₇H₇FO | ChemScene, PubChem[1][5][6] |

| Common Synonyms | 6-Fluoro-o-cresol, 3-Fluoro-2-hydroxytoluene, PHENOL, 2-fluoro-6-methyl- | Parchem, ChemicalBook[2][3][4] |

Physicochemical Properties: A Strategic Overview

The physical and chemical properties of a building block dictate its handling, reactivity, and, most importantly, the characteristics it imparts to a final molecule. The introduction of fluorine is a deliberate strategic choice in medicinal chemistry.[7] Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, yet it can drastically alter electronic properties, pKa, lipophilicity, and metabolic stability.[7][8]

| Property | Value | Significance in Application |

| Molecular Weight | 126.13 g/mol [1][5] | Low molecular weight makes it an efficient addition to larger molecules without significant mass penalty. |

| Topological Polar Surface Area (TPSA) | 20.23 Ų[5] | The low TPSA, contributed solely by the hydroxyl group, suggests good potential for cell membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | 1.83972[5] | Indicates moderate lipophilicity, a key parameter for tuning the solubility and absorption of drug candidates. |

| Hydrogen Bond Donors | 1[5] | The phenolic proton allows for key hydrogen bonding interactions with biological targets like enzyme active sites. |

| Hydrogen Bond Acceptors | 1[5] | The oxygen atom can act as a hydrogen bond acceptor, contributing to binding affinity. |

| Purity | Commercially available at ≥97-98%[5][6] | High purity is essential for reproducible reaction outcomes and avoiding downstream purification challenges. |

The Role of 2-Fluoro-6-methylphenol in Drug Discovery

The strategic placement of the fluoro and methyl groups on the phenol ring makes this compound a particularly valuable scaffold.

-

Metabolic Blocking: The fluorine atom at the 2-position can serve as a "metabolic shield." A common route of metabolism for aromatic rings is oxidation (hydroxylation). Placing a stable C-F bond at a potential site of enzymatic attack can block this pathway, thereby increasing the half-life and bioavailability of a drug candidate.[7]

-

pKa Modulation: The electron-withdrawing nature of the fluorine atom increases the acidity of the phenolic hydroxyl group compared to o-cresol. This fine-tuning of pKa can be critical for optimizing a drug's interaction with a biological target or for controlling its ionization state and solubility at physiological pH.

-

Conformational Control: The ortho-methyl group provides steric hindrance that can lock the conformation of the phenolic hydroxyl group. In drug design, controlling the three-dimensional arrangement of functional groups is paramount for achieving high binding affinity and selectivity for a target receptor or enzyme.

-

Lipophilicity Enhancement: Fluorination is a well-established strategy for increasing the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its site of action.[7]

This compound is explicitly noted as a building block for protein degraders, a cutting-edge area of drug development.[6] Its structure is ideal for forming the "warhead" portion of a molecule designed to bind to a specific protein target.

A Plausible Synthetic Pathway

While specific, proprietary industrial syntheses may vary, a logical and common approach to synthesizing 2-fluoro-6-methylphenol would start from a readily available precursor like 2-methylphenol (o-cresol). The key transformation is regioselective aromatic fluorination.

The diagram below outlines a conceptual workflow for this synthesis. The choice of an electrophilic fluorinating agent is critical. Reagents like Selectfluor® (F-TEDA-BF₄) are often preferred in modern synthesis for their relative safety and effectiveness compared to elemental fluorine. The reaction is an electrophilic aromatic substitution, where the hydroxyl and methyl groups act as ortho-, para-directors. The 6-position (ortho to the hydroxyl and meta to the methyl) is sterically accessible and electronically activated, making it a favorable site for substitution.

Sources

- 1. 2-Fluoro-6-methylphenol | C7H7FO | CID 12634795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 2-Fluoro-6-methylphenol | 443-90-3 [amp.chemicalbook.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. chemscene.com [chemscene.com]

- 6. calpaclab.com [calpaclab.com]

- 7. mdpi.com [mdpi.com]

- 8. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

An In-depth Technical Guide on the Solubility of 2-Fluoro-6-methylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-6-methylphenol, a key intermediate in the pharmaceutical and fine chemical industries. In the absence of extensive public literature on its specific quantitative solubility, this document emphasizes the foundational physicochemical principles governing solubility. It further offers a robust framework for predicting solubility through theoretical models and provides detailed, field-proven experimental protocols for the accurate determination of this critical parameter in a range of organic solvents. This guide is designed to be an essential resource for researchers, chemists, and drug development professionals engaged in process development, formulation, and synthesis involving 2-Fluoro-6-methylphenol.

Introduction to 2-Fluoro-6-methylphenol and its Solubility

2-Fluoro-6-methylphenol (CAS No. 443-90-3) is a substituted phenol with a molecular formula of C₇H₇FO. Its structure, featuring a hydroxyl group, a fluorine atom, and a methyl group on the benzene ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These characteristics govern its interaction with various solvents and, consequently, its solubility.

A thorough understanding of the solubility of 2-Fluoro-6-methylphenol is paramount for its effective utilization in:

-

Reaction Kinetics and Process Development: Ensuring that reactants are in the same phase is crucial for optimal reaction rates and yields.

-

Purification and Crystallization: The selection of appropriate solvents and anti-solvents is fundamental for achieving high purity of the final product.

-

Formulation: In pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.

-

Analytical Method Development: Preparing solutions of known concentrations is essential for accurate quantification.

This guide will delve into the theoretical underpinnings of solubility, provide predictive insights, and detail the experimental methodologies required to generate reliable solubility data for 2-Fluoro-6-methylphenol.

Physicochemical Properties of 2-Fluoro-6-methylphenol

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO | |

| Molecular Weight | 126.13 g/mol | |

| Computed XLogP3 | 2.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 |

The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic and polar aprotic solvents. The fluorine atom can act as a weak hydrogen bond acceptor. The methyl group and the benzene ring contribute to the molecule's nonpolar character. The XLogP3 value of 2.3 indicates a moderate degree of lipophilicity, suggesting that while it will have some affinity for nonpolar environments, it is not excessively hydrophobic.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and reducing experimental workload.

The Principle of "Like Dissolves Like"

This fundamental principle posits that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of 2-Fluoro-6-methylphenol, leading to favorable interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, THF): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl proton of 2-Fluoro-6-methylphenol. Good solubility is also expected in these solvents.

-

Nonpolar Solvents (e.g., toluene, hexane): The aromatic ring and methyl group of 2-Fluoro-6-methylphenol will have favorable van der Waals interactions with these solvents. However, the polar hydroxyl group will be less well-solvated, likely resulting in lower solubility compared to polar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[1] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[2] The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of good solubility.

Estimating Hansen Solubility Parameters for 2-Fluoro-6-methylphenol:

| Parameter | Estimated Value (MPa½) |

| δD | 18.5 |

| δP | 6.0 |

| δH | 10.0 |

Hansen Solubility Parameters of Common Organic Solvents:

The following table provides the HSP values for a selection of common organic solvents.[3][4]

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

By comparing the estimated HSP of 2-Fluoro-6-methylphenol with those of the solvents, we can predict that it will have good solubility in solvents like DMSO, ethanol, methanol, and acetone, and lower solubility in hexane and toluene.

Qualitative Solubility Predictions Based on Structurally Similar Compounds

In the absence of direct data, examining the solubility of structurally analogous compounds can provide valuable qualitative insights.

-

o-Cresol (2-methylphenol): This compound is structurally very similar, lacking only the fluorine atom. It is reported to be highly soluble in organic solvents such as ethanol, ether, and benzene.[5] Its solubility in water is moderate (31 g/L at 40 °C).[6]

-

2-Fluorophenol: This compound has the fluorine atom but lacks the methyl group. It is soluble in water (37.7 g/L) and is expected to be soluble in most organic solvents.[7]

Based on this information, it is reasonable to infer that 2-Fluoro-6-methylphenol will exhibit good solubility in a wide range of common organic solvents, particularly polar ones.

Experimental Determination of Solubility

For accurate and reliable data, experimental determination of solubility is essential. The two primary types of solubility measurements are thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid solute at a specific temperature and pressure. The shake-flask method is the most common and reliable technique for determining thermodynamic solubility.[8][9]

Experimental Protocol: Shake-Flask Method

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Causality Behind Experimental Choices:

-

Excess Solute: The presence of undissolved solid ensures that the solution remains saturated throughout the experiment.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

-

Sufficient Equilibration Time: Reaching true thermodynamic equilibrium can be slow. A time course study is often recommended to determine the minimum time required to reach a plateau in concentration.[9]

-

Filtration: This step is crucial to ensure that only the dissolved solute is being measured, preventing artificially high results from suspended microparticles.

-

Validated Analytical Method: The use of a specific and validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is necessary for accurate quantification.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a large number of compounds.[10] It typically involves dissolving the compound in a high-concentration stock solution (e.g., in DMSO) and then diluting it into an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility.[11] While useful for screening, kinetic solubility values are generally higher than thermodynamic solubility and can be influenced by the experimental conditions.

Experimental Protocol: Kinetic Solubility Assay

Caption: General Workflow for a Kinetic Solubility Assay.

Predicted Solubility of 2-Fluoro-6-methylphenol in Common Organic Solvents

Based on the theoretical principles and data from analogous compounds, the following table provides a qualitative prediction of the solubility of 2-Fluoro-6-methylphenol. It is strongly recommended that these predictions be confirmed by experimental measurement.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding interactions. |

| Ethanol | Polar Protic | High | Strong hydrogen bonding interactions. |

| Acetone | Polar Aprotic | High | Good hydrogen bond acceptor and polar interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Good hydrogen bond acceptor and moderate polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong hydrogen bond acceptor and high polarity. |

| Ethyl Acetate | Moderately Polar | Moderate to High | Hydrogen bond acceptor with some nonpolar character. |

| Toluene | Nonpolar | Moderate | Favorable van der Waals interactions with the aromatic ring. |

| Hexane | Nonpolar | Low | Mismatch in polarity and intermolecular forces. |

Conclusion

While specific, quantitative solubility data for 2-Fluoro-6-methylphenol in a wide array of organic solvents is not extensively documented in readily available literature, this in-depth technical guide provides the necessary framework for researchers to both predict and experimentally determine this critical parameter. The physicochemical properties of the molecule, combined with theoretical models such as Hansen Solubility Parameters and comparative analysis with structurally similar compounds, offer a strong predictive foundation. For definitive data, the detailed, field-proven experimental protocol for the shake-flask method provides a robust methodology for generating precise and reliable thermodynamic solubility values. By leveraging the insights and protocols within this guide, researchers, scientists, and drug development professionals can confidently navigate the challenges of working with 2-Fluoro-6-methylphenol, ensuring its effective application in their respective fields.

References

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. o-Cresol - Wikipedia [en.wikipedia.org]

- 7. 2-Fluorophenol | 367-12-4 [chemicalbook.com]

- 8. enamine.net [enamine.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Introduction: The Analytical Imperative for 2-Fluoro-6-methylphenol

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-methylphenol

2-Fluoro-6-methylphenol (CAS No. 443-90-3), with the molecular formula C₇H₇FO and a molecular weight of 126.13 g/mol , is a substituted phenol of significant interest in synthetic chemistry and drug discovery.[1][2] Its utility as a building block in the synthesis of more complex molecules necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data required for this rigorous characterization.

This guide offers a detailed exploration of the expected spectroscopic data for 2-Fluoro-6-methylphenol. It is designed for researchers and drug development professionals, providing not only the data but also the underlying scientific principles and field-proven methodologies for its acquisition and interpretation. The causality behind spectral features is emphasized, transforming raw data into structural knowledge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 2-Fluoro-6-methylphenol, both ¹H and ¹³C NMR provide a complete picture of the proton and carbon environments, with the fluorine atom adding a layer of diagnostic complexity through spin-spin coupling.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. The aromatic region is particularly informative due to the combined electronic effects of the hydroxyl, methyl, and fluoro substituents, as well as through-bond coupling to the fluorine atom.

Expected ¹H NMR Data (Predicted in CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -OH | 4.5 - 5.5 | Broad Singlet (br s) | - | 1H |

| Ar-H (Position 4) | ~6.95 | Triplet (t) | J(H,H) ≈ 8.0 | 1H |

| Ar-H (Position 3) | ~6.85 | Doublet of Triplets (dt) | J(H,H) ≈ 8.0, J(H,F) ≈ 2.0 | 1H |

| Ar-H (Position 5) | ~6.75 | Doublet (d) | J(H,H) ≈ 8.0 | 1H |

| -CH₃ | ~2.25 | Singlet (s) | - | 3H |

Expertise & Interpretation:

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[3] Its broadness is a result of chemical exchange.

-

Aromatic Protons: The electron-donating hydroxyl and methyl groups tend to shield the aromatic protons (shifting them upfield), while the electronegative fluorine atom has a deshielding effect. The observed positions are a net result of these influences. The key feature is the coupling of the aromatic protons to the ¹⁹F nucleus, which helps in definitive assignment. For instance, the proton at position 3 (ortho to the fluorine) is expected to show a small doublet coupling.[4]

-

Methyl Protons (-CH₃): These protons appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to an aromatic ring.[5]

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-6-methylphenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.[6] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

-

Spectrometer Setup: Place the NMR tube in the spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).[6]

-

Tuning and Shimming: Tune the probe to the correct frequency for ¹H nuclei and shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using standard pulse parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.

Visualization: Aromatic ¹H-¹⁹F Coupling

Caption: IUPAC numbering for ¹³C NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 2-Fluoro-6-methylphenol is dominated by vibrations characteristic of a substituted phenol.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3550 - 3200 | O-H Stretch (H-bonded) | Strong, Broad |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium |

| 2960 - 2850 | C-H Stretch (Aliphatic, -CH₃) | Medium |

| 1600 - 1450 | C=C Stretch (Aromatic Ring) | Medium-Strong |

| 1260 - 1180 | C-O Stretch (Phenolic) | Strong |

| 1100 - 1000 | C-F Stretch (Aryl-Fluoride) | Strong |

Expertise & Interpretation:

-

O-H Stretch: The most prominent feature of a phenol's IR spectrum is the broad, strong absorption band for the hydroxyl group, indicative of intermolecular hydrogen bonding. [8]* C-F Stretch: A strong, sharp band in the fingerprint region confirms the presence of the carbon-fluorine bond. Its exact position can be influenced by the aromatic system.

-

Aromatic Region: Multiple sharp bands corresponding to the C=C stretching of the benzene ring provide evidence of the aromatic core.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a suitable solvent like isopropanol and allow it to dry. [9]Acquire a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of solid 2-Fluoro-6-methylphenol directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal. This ensures good optical contact. [9]4. Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹. [10]5. Cleaning: After analysis, clean the crystal thoroughly to prevent cross-contamination.

Visualization: FT-IR Experimental Workflow

Caption: Step-by-step workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For 2-Fluoro-6-methylphenol, Electron Ionization (EI) is a common technique.

Expected Mass Spectrometry Data (EI-MS)

| m/z (mass-to-charge) | Proposed Fragment | Significance |

| 126 | [C₇H₇FO]⁺ | Molecular Ion (M⁺) |

| 125 | [M-H]⁺ | Loss of a hydrogen radical |

| 111 | [M-CH₃]⁺ | Loss of a methyl radical |

| 97 | [M-CO-H]⁺ | Loss of CO and H |

| 83 | [M-CH₃-CO]⁺ | Loss of methyl and CO |

Expertise & Interpretation:

-

Molecular Ion (M⁺): The peak at m/z 126 corresponds to the exact mass of the intact molecule, confirming the molecular formula. [2]This peak is expected to be relatively intense for an aromatic compound.

-

Fragmentation Pattern: The fragmentation of phenols is well-documented. [11]A common initial fragmentation is the loss of a stable methyl radical (-15 Da) to give a fragment at m/z 111. Subsequent loss of carbon monoxide (CO, -28 Da) is also characteristic of phenols, leading to further fragments. [12]The presence of the stable aromatic ring means that fragments containing the ring will be prominent.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization: Plausible MS Fragmentation Pathway

Caption: A primary fragmentation route for 2-Fluoro-6-methylphenol.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating analytical profile of 2-Fluoro-6-methylphenol. ¹H and ¹³C NMR spectroscopy confirms the precise arrangement of atoms and the influence of the fluorine substituent through characteristic couplings. IR spectroscopy rapidly verifies the presence of key functional groups, particularly the phenolic O-H and the C-F bond. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation. Together, these techniques form an indispensable toolkit for ensuring the identity, purity, and structural integrity of this important chemical intermediate, underpinning the reliability of subsequent research and development activities.

References

-

ResearchGate. Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material. Available at: [Link]

-

Unknown Source. Sample preparation for FT-IR. Available at: [Link]

-

PubMed. Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

PubChem, National Institutes of Health. 2-Fluoro-6-methylphenol. Available at: [Link]

-

YouTube. Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Available at: [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

MDPI. Investigation of Free and Bound Phenolic Profiles in Walnut Male Flowers during Ripening and Their Contribution to Antibacterial. Available at: [Link]

-

SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Available at: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Available at: [Link]

-

ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Quora. What is the NMR peak for methylphenol?. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts. Available at: [Link]

-

ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Fluoro-6-methylphenol | C7H7FO | CID 12634795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.washington.edu [chem.washington.edu]

- 4. rsc.org [rsc.org]

- 5. quora.com [quora.com]

- 6. epfl.ch [epfl.ch]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. scielo.br [scielo.br]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

A Comprehensive Guide to the Theoretical Investigation of 2-Fluoro-6-methylphenol's Molecular Structure

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 2-Fluoro-6-methylphenol, a substituted phenol of interest in medicinal chemistry and materials science. We delineate a robust, self-validating protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and vibrational properties. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale underpinning each computational step. We explore the nuanced conformational landscape shaped by the interplay of steric effects and a potential intramolecular hydrogen bond, and detail the interpretation of key quantum chemical descriptors.

Introduction: The Significance of 2-Fluoro-6-methylphenol

2-Fluoro-6-methylphenol (Figure 1) is a fascinating subject for theoretical investigation. The strategic placement of a fluorine atom and a methyl group ortho to the hydroxyl group introduces a complex interplay of electronic and steric effects that dictate its molecular conformation, reactivity, and potential intermolecular interactions. Fluorine, being the most electronegative element, can act as a hydrogen bond acceptor, while the adjacent methyl group imposes steric constraints. Understanding the preferred three-dimensional structure and electronic landscape of this molecule is paramount for predicting its behavior in biological systems and for its application as a building block in chemical synthesis.

Theoretical calculations provide a powerful, non-invasive lens to probe these properties at the atomic level, offering insights that complement and guide experimental work. This guide will walk through the process of building a comprehensive computational model of 2-Fluoro-6-methylphenol.

Figure 1: Chemical Structure of 2-Fluoro-6-methylphenol

Source: PubChem CID 12634795

The Computational Strategy: A Self-Validating Workflow

Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for systems of this size.[1] The workflow is designed to be logical and self-validating, where the results of each step inform the next.

Caption: A logical workflow for the theoretical analysis of 2-Fluoro-6-methylphenol.

Causality Behind Method Selection

-

Why DFT? For organic molecules of this size, DFT methods like B3LYP provide a robust description of electron correlation at a fraction of the cost of higher-level methods like Møller-Plesset perturbation theory (MP2).[2]

-

Why the B3LYP Functional? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry, renowned for its reliability in predicting the geometries and frequencies of a wide range of organic molecules.[3][4]

-

Why the 6-311++G(d,p) Basis Set? This basis set provides a flexible and accurate description of the electron distribution. The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for describing lone pairs and potential weak, non-covalent interactions like hydrogen bonds. The (d,p) specifies polarization functions, which allow for anisotropy in the electron density, essential for an accurate representation of bonding.[1][5]

Experimental Protocol: Step-by-Step Computational Procedure

This protocol outlines the steps for performing the calculations using a quantum chemistry software package like Gaussian.[6][7]

Step 1: Initial Structure and Conformational Analysis

The primary conformational variable in 2-Fluoro-6-methylphenol is the orientation of the hydroxyl hydrogen. It can be oriented towards the fluorine atom (cis conformer) or away from it (trans conformer). This orientation determines the possibility of an intramolecular hydrogen bond (O-H···F).

-

Build Initial Structures: Using a molecular editor (e.g., GaussView, Avogadro), construct both the cis and trans conformers of 2-Fluoro-6-methylphenol.[8]

-

Perform Initial Optimizations: Submit separate geometry optimization calculations for both conformers at a moderate level of theory (e.g., B3LYP/6-31G(d)) to quickly locate the local minima.

-

Compare Energies: The conformer with the lower final electronic energy is the more stable isomer and will be used for all subsequent high-level calculations. Theoretical studies on similar 2-halophenols suggest that the intramolecular hydrogen bond in 2-fluorophenol is either very weak or absent, meaning the energy difference may be subtle.[9]

Step 2: High-Level Geometry Optimization

-

Input File Preparation: Create an input file for the most stable conformer identified in Step 1.

-

Route Section (#p line): Specify the method, basis set, and type of calculation. The keywords Opt for optimization and Freq for frequency calculation are essential. Opt instructs the program to find the minimum energy geometry.[6]

-

Example Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq

-

Charge and Multiplicity: For neutral 2-Fluoro-6-methylphenol, this will be 0 1 (charge 0, spin multiplicity 1).

-

Coordinates: Provide the atomic coordinates from the pre-optimization.

-

-

Execution: Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals to find the geometry with the lowest possible energy.

Step 3: Vibrational Frequency Analysis

This is a critical self-validation step. The Freq keyword, included with the optimization, triggers this calculation automatically after the geometry converges.

-

Confirm Minimum Energy Structure: After the calculation completes, inspect the output file for the vibrational frequencies. A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the geometry must be re-examined.

-

Analyze Vibrational Modes: The output will contain the calculated infrared (IR) and Raman active vibrational frequencies and their corresponding atomic motions. This data can be compared with experimental spectra for validation. Key vibrational modes to analyze include:

-

O-H stretching (typically ~3600 cm⁻¹)

-

C-H stretching (aromatic and methyl)

-

C-O stretching

-

C-F stretching

-

Step 4: Electronic Structure and Reactivity Analysis

Using the optimized geometry from Step 2, perform single-point energy calculations to derive electronic properties.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is an invaluable tool for predicting reactivity.[10]

-

Interpretation: Negative regions (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and indicate sites for nucleophilic attack.[11] For phenols, a strong negative potential is expected around the hydroxyl oxygen.[12][13]

-

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Its energy correlates with the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy correlates with the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and orbital interactions.[14]

-

Purpose: It is particularly useful for quantifying the strength of potential intramolecular hydrogen bonds by examining the interaction between a donor orbital (the lone pair on the fluorine atom) and an acceptor orbital (the O-H anti-bonding orbital, σ*).[15][16] The stabilization energy (E(2)) associated with this interaction provides a quantitative measure of the hydrogen bond strength.

-

Predicted Molecular Properties and Discussion

Based on established computational studies of substituted phenols, we can anticipate the following results for 2-Fluoro-6-methylphenol.

Optimized Molecular Geometry

The final optimized structure will provide precise bond lengths and angles. Particular attention should be paid to parameters that would be affected by the intramolecular O-H···F interaction.

-

Conformational Preference: The trans conformer, with the O-H group pointing away from the fluorine, is likely to be the global minimum. This is due to the strong electrostatic repulsion between the highly electronegative fluorine and oxygen atoms in the cis conformation, which typically outweighs the stabilization from a very weak O-H···F hydrogen bond.[17]

-

Key Geometric Parameters: The table below summarizes expected values for the key structural parameters of the most stable conformer.

Table 1: Predicted Geometric Parameters for 2-Fluoro-6-methylphenol (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (Angstroms / Degrees) | Rationale / Significance |

| Bond Lengths | ||

| O-H | ~0.96 Å | Standard length for a phenolic hydroxyl group. |

| C-O | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the ring. |

| C-F | ~1.35 Å | Typical length for a C(sp²)-F bond. |

| O···F Distance (cis) | > 2.7 Å | The non-bonded distance in the higher-energy conformer. |

| H···F Distance (cis) | > 2.3 Å | A long distance, indicative of a very weak or non-existent hydrogen bond. |

| Bond Angles | ||

| C-O-H | ~109° | Typical angle for a phenolic hydroxyl group. |

| C-C-F | ~118° | May be slightly compressed due to steric hindrance with the hydroxyl group. |

| C-C-C (Methyl) | ~122° | May be slightly expanded due to steric repulsion with the hydroxyl group. |

Note: These are estimated values based on calculations of similar molecules. Actual calculated values should be reported from the output.

Vibrational Analysis

The calculated vibrational frequencies are crucial for both confirming the structure and predicting its spectroscopic signature.

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹, Scaled)

| Vibrational Mode | Predicted Wavenumber | Interpretation |

| O-H Stretch | ~3630 - 3650 cm⁻¹ | A relatively sharp, high-frequency band indicates a free (non-hydrogen-bonded) hydroxyl group. |

| C-H Stretch (Aromatic) | ~3050 - 3100 cm⁻¹ | Characteristic of sp² C-H bonds. |

| C-H Stretch (Methyl) | ~2950 - 3000 cm⁻¹ | Characteristic of sp³ C-H bonds. |

| C=C Stretch (Aromatic) | ~1450 - 1600 cm⁻¹ | Multiple bands corresponding to phenyl ring vibrations. |

| C-O Stretch | ~1250 cm⁻¹ | Strong absorption typical for phenols. |

| C-F Stretch | ~1150 cm⁻¹ | A strong band characteristic of the C-F bond. |

Note: Theoretical frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.[1]

Electronic Properties and Chemical Reactivity

Caption: Key electronic analyses for elucidating the reactivity of 2-Fluoro-6-methylphenol.

-

Molecular Electrostatic Potential (MEP): The MEP map will show the most negative potential localized on the oxygen atom of the hydroxyl group, confirming it as the primary site for electrophilic attack and hydrogen bond donation. A lesser negative potential will be distributed across the aromatic ring due to the delocalized π-system. The fluorine atom will also exhibit negative potential.[12]

-

Frontier Molecular Orbitals: The HOMO is expected to be a π-orbital distributed across the phenyl ring and the oxygen atom, characteristic of substituted phenols. The LUMO will likely be a π* anti-bonding orbital. The calculated HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability.

-

NBO Analysis: For the cis conformer, NBO analysis will likely show a very small stabilization energy (E(2)) for the LP(F) → σ*(O-H) interaction, quantitatively confirming the presence of a very weak intramolecular hydrogen bond.

Conclusion